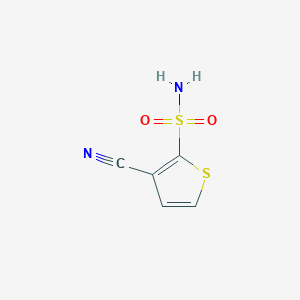

3-シアノチオフェン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyanothiophene-2-sulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

科学的研究の応用

生物有機化学および医薬品化学

“3-シアノチオフェン”は、生物有機化学および医薬品化学において重要なヘテロ環骨格です . これは、さまざまな医薬品化合物の開発における有用な合成中間体として役立ちます .

材料科学および太陽電池の開発

材料科学の分野では、“3-シアノチオフェン”は太陽電池開発のための重要なモチーフです . これは、太陽電池用の材料の設計および合成に使用されます .

炭酸脱水酵素阻害剤

“3-シアノチオフェン-2-スルホンアミド”のようなチオフェン系スルホンアミドは、炭酸脱水酵素の強力な阻害剤として知られています . これらの酵素はさまざまな生理学的プロセスにおいて重要な役割を果たしており、それらの阻害剤は、さまざまな医学的状態の治療における治療的用途を持っています .

合成化学

“3-シアノチオフェン”は、カルコン、ベンゾイルアセトニトリル、および単体硫黄の三成分反応によって合成できます . この方法は、2-アリール-3-シアノチオフェンへの直接アクセスを提供し、合成化学者のツールボックスを拡張します .

作用機序

Target of Action

The primary target of 3-Cyanothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .

Mode of Action

3-Cyanothiophene-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid . This disruption in folic acid synthesis impedes the growth and multiplication of bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3-Cyanothiophene-2-sulfonamide affects the peptidoglycan biosynthesis pathway . Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthesis involves a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) . By inhibiting dihydropteroate synthetase, 3-Cyanothiophene-2-sulfonamide indirectly disrupts the formation of peptidoglycan, leading to bacterial cell death .

Pharmacokinetics

Sulfonamides, a class of compounds to which 3-cyanothiophene-2-sulfonamide belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to understand the specific ADME properties of 3-Cyanothiophene-2-sulfonamide.

Result of Action

The inhibition of folic acid synthesis by 3-Cyanothiophene-2-sulfonamide results in the disruption of bacterial growth and multiplication . This leads to the death of the bacteria, thereby exerting its antibacterial effect .

特性

IUPAC Name |

3-cyanothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEQHLWTMWWUIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

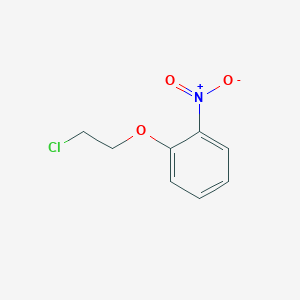

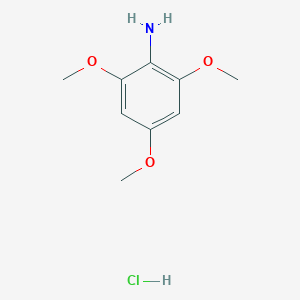

![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)